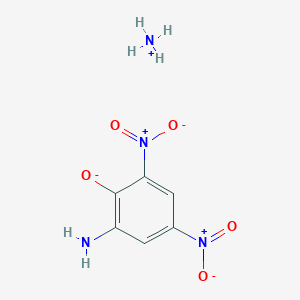
Ammonium 2-amino-4,6-dinitrophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2-amino-4,6-dinitrophenolate, also known as this compound, is a useful research compound. Its molecular formula is C6H8N4O5 and its molecular weight is 216.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Intermediate in Organic Synthesis : Picramic acid serves as an important intermediate in the synthesis of various organic compounds, particularly azo dyes. Its dual functionality as both an amino and nitro compound makes it versatile for substitution and reduction reactions .
- Dye Manufacturing : It is used in the production of hair dyes and other cosmetic applications, where it contributes to achieving specific color shades. Its derivatives are employed in formulating oxidized hair dyes .
Biology
- Toxicological Studies : Due to its high toxicity, picramic acid is studied for its effects on biological systems. Research indicates that it has mutagenic properties significantly greater than those of picric acid, raising concerns about its environmental impact and safety in biological contexts .
- Metabolic Pathways : Picramic acid is a metabolic product of picric acid in mammals, which is excreted in urine. Understanding its metabolic pathways can aid in assessing risks associated with exposure to picric acid .
Environmental Science
- Contaminant Transformation : Studies have shown that under anaerobic conditions, bacteria can transform picric acid into picramic acid. This transformation has implications for bioremediation strategies at contaminated sites .
- Field Analytical Methods : Research has developed field methods for quantifying ammonium picrate and picric acid in environmental samples. These methods are crucial for monitoring contamination levels and assessing ecological risks associated with these compounds .
Data Tables
Case Study 1: Use in Hair Dyes
A study conducted on the safety of using picramic acid in hair dyes showed that when used at low concentrations, it poses minimal risk to consumers. The research highlighted the importance of controlling concentrations to mitigate potential health hazards while utilizing its coloring properties effectively .
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of picric acid conversion to picramic acid revealed that this transformation could increase mutagenicity levels in contaminated sites. The findings emphasized the need for monitoring these compounds in ecological studies to prevent adverse effects on aquatic organisms .
Analyse Chemischer Reaktionen
Substitution Reactions
The nitro groups undergo substitution under alkaline or reductive conditions:
- Nitro-to-amino reduction :
2 Amino 4 6 dinitrophenolate−+3 H2S→2 4 Diaminophenolate−+3 S+H2O . - Base-mediated displacement : In the presence of NaOH/KOH, nitro groups may hydrolyze to hydroxyl or other functional groups, though this often triggers explosive decomposition .
Redox Reactions
The compound acts as both oxidizing and reducing agent:
- Oxidation : Reacts violently with strong oxidizers (e.g., peroxides), releasing nitrogen oxides and heat .
- Reduction : Catalytic hydrogenation converts nitro groups to amines, forming 2,4-diaminophenol as a major product .
Metabolic Reduction Pathways (in vivo):
| Metabolite | Percentage | Study Source |
|---|---|---|
| 2-Amino-4-nitrophenol | 75% | Eiseman et al. |
| 4-Amino-2-nitrophenol | 23% | Parker (1952) |
Acid-Base Reactions
The phenolate anion reacts with acids to regenerate picramic acid:
Thermal Decomposition and Explosivity
- Dry state : Explodes at 169°C due to nitro group instability, producing CO, NOₓ, and soot .
- Wet state : Water or organic solvents suppress decomposition but do not eliminate explosive potential .
Hazardous Reactions :
| Condition | Outcome |
|---|---|
| Heating (>150°C) | Detonation |
| Contact with NaOH/KOH | Explosive base-catalyzed decay |
| Mixing with reducing agents | Vigorous exothermic reaction |
Biological Interactions
- Microbial degradation : Burkholderia sp. strain KU-46 metabolizes the compound via 4-nitrophenol to 1,4-benzoquinone, releasing nitrite .
- Enzyme inhibition : Acts as an uncoupler in oxidative phosphorylation, disrupting ATP synthesis .
Industrial and Environmental Reactivity
Eigenschaften
CAS-Nummer |
1134-85-6 |
|---|---|
Molekularformel |
C6H8N4O5 |
Molekulargewicht |
216.15 g/mol |
IUPAC-Name |
azanium;2-amino-4,6-dinitrophenolate |
InChI |
InChI=1S/C6H5N3O5.H3N/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;1H3 |
InChI-Schlüssel |
QVQATLCZPOLIEI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |
Kanonische SMILES |
C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |
Key on ui other cas no. |
1134-85-6 |
Synonyme |
ammonium 2-amino-4,6-dinitrophenolate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















